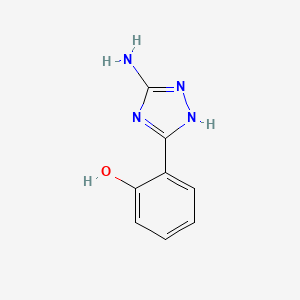

2-(5-amino-4H-1,2,4-triazol-3-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

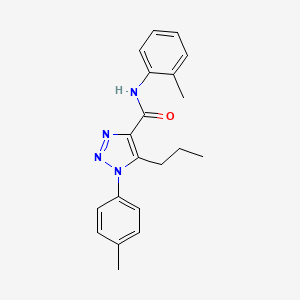

2-(5-amino-4H-1,2,4-triazol-3-yl)phenol is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.179. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

One prominent area of application for these compounds is in the development of antimicrobial agents. The synthesis and evaluation of various derivatives, such as 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl] phenol, have shown significant antibacterial and antifungal activities. These activities were notably effective against S. aureus, E. coli bacteria, and A. niger fungi, highlighting their potential as antimicrobial agents (Hussain, Sharma, & Amir, 2008).

Metal Complex Synthesis

Another significant application is in the synthesis of metal complexes with biological activities. Schiff base compound synthesis, using these triazole derivatives, followed by coordination with various metal ions like Fe(II), Co(II), Cu(II), Ni(II), and Zn(II), has been explored. These metal complexes have been screened for antioxidant, enzyme inhibition, and antibacterial/antifungal activities, showing enhanced bioactivity upon chelation with metal ions. This underscores the compounds' versatility in forming biologically active metal complexes (Sumrra et al., 2018).

Corrosion Inhibition

The application extends to materials science, particularly in corrosion inhibition. Schiff's base derivatives of triazoles have been investigated as effective corrosion inhibitors for mild steel in hydrochloric acid solution. These studies have demonstrated not only the high inhibition performance of these compounds but also provided insights into the molecular structure's effect on inhibition efficiency, highlighting their potential in corrosion protection technologies (Ansari, Quraishi, & Singh, 2014).

Photophysical Properties

Additionally, these compounds are investigated for their photophysical properties. Novel fluorescent derivatives based on 2-substituted benzimidazole, benzoxazole, and benzothiazole, synthesized from similar triazole compounds, show promising excited state intra-molecular proton transfer pathway characteristics. These studies explore the effects of solvent polarity on absorption-emission properties, highlighting their potential applications in the development of fluorescent materials (Padalkar et al., 2011).

Enzyme Inhibition

In the field of biochemistry, the synthesis of triazole Schiff’s base derivatives and their inhibitory effects on tyrosinase activity have been explored. These compounds have shown potent inhibitory effects, suggesting their utility in developing anti-tyrosinase agents. The research provides insights into the reversible and mixed types of inhibition mechanisms, adding to the understanding of how these compounds interact with enzymes (Yu et al., 2015).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazoles, have been reported to possess a wide spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . They have also been reported to be potent inhibitors of kinases .

Mode of Action

It is known that the compound’s interaction with its targets can lead to changes at the molecular level, potentially affecting cellular processes .

Result of Action

Based on the activities of similar compounds, it can be inferred that the compound may have a range of effects at the cellular level, potentially influencing cell growth, division, and other processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(5-amino-4H-1,2,4-triazol-3-yl)phenol . For instance, factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity .

Properties

IUPAC Name |

2-(3-amino-1H-1,2,4-triazol-5-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-8-10-7(11-12-8)5-3-1-2-4-6(5)13/h1-4,13H,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTIUOUNXFRAGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2746112.png)

![1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B2746114.png)

![2-Methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole](/img/structure/B2746116.png)

![3-[4-(Dimethylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2746119.png)

![2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2746122.png)

![1-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746124.png)

![2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2746132.png)

![4-ethyl-7-hydroxy-N-(2-methoxy-5-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2746133.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2746134.png)